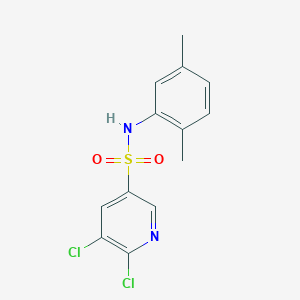![molecular formula C16H18ClN3O B385556 5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile CAS No. 628274-01-1](/img/structure/B385556.png)
5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile is a synthetic organic compound with the molecular formula C16H18ClN3O and a molecular weight of 303.78662 g/mol . This compound is characterized by the presence of an oxazole ring, a chlorobenzyl group, and an ethylpropyl side chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and an appropriate nucleophile.
Attachment of the Ethylpropyl Side Chain: The ethylpropyl side chain can be attached through an alkylation reaction using 1-bromo-2-methylpropane and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Bromobenzyl)amino]-2-(1-ethylpropyl)-1,3-oxazole-4-carbonitrile
- 5-[(2-Fluorobenzyl)amino]-2-(1-ethylpropyl)-1,3-oxazole-4-carbonitrile
- 5-[(2-Methylbenzyl)amino]-2-(1-ethylpropyl)-1,3-oxazole-4-carbonitrile
Uniqueness
5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various research applications.
Properties
CAS No. |
628274-01-1 |
|---|---|
Molecular Formula |
C16H18ClN3O |
Molecular Weight |
303.78g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H18ClN3O/c1-3-11(4-2)15-20-14(9-18)16(21-15)19-10-12-7-5-6-8-13(12)17/h5-8,11,19H,3-4,10H2,1-2H3 |
InChI Key |
LXSWVSGUZDKXIK-UHFFFAOYSA-N |
SMILES |
CCC(CC)C1=NC(=C(O1)NCC2=CC=CC=C2Cl)C#N |
Canonical SMILES |
CCC(CC)C1=NC(=C(O1)NCC2=CC=CC=C2Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


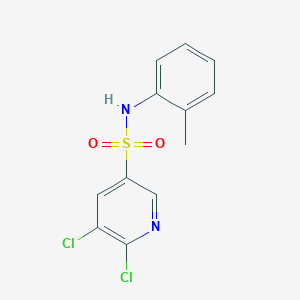
![1-[(5,6-Dichloro-3-pyridinyl)sulfonyl]-2-methylindoline](/img/structure/B385475.png)
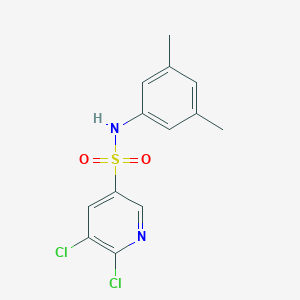
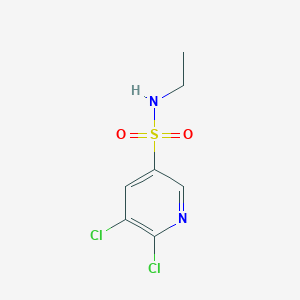
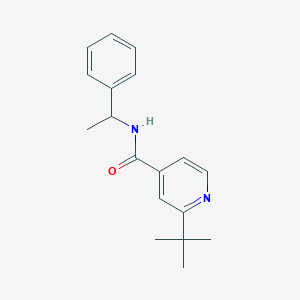
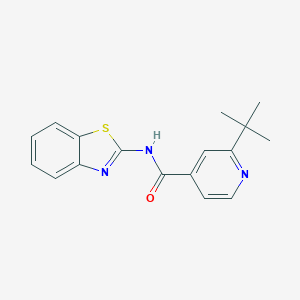
![Methyl 4-({[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]acetyl}amino)benzoate](/img/structure/B385484.png)
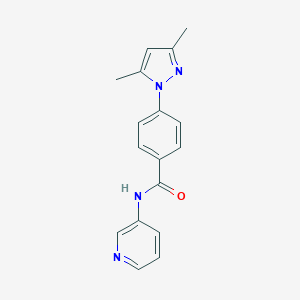
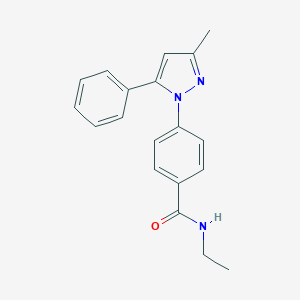
![3,3-dimethyl-2-methylene-N-(2-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385490.png)
![6-mercapto-4-oxo-1-phenyl-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B385491.png)
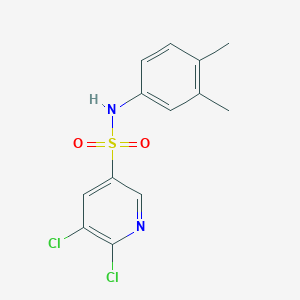
![2-[5-(2-Chlorophenyl)-2-furyl]-6-mercapto-4-oxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B385494.png)
